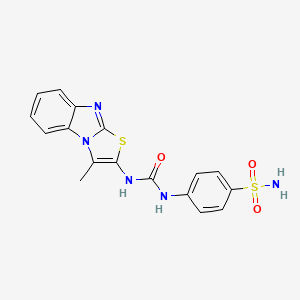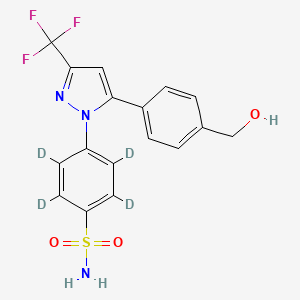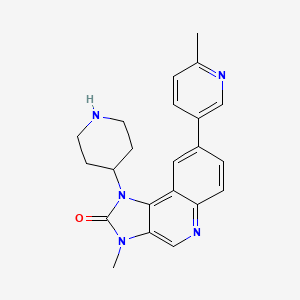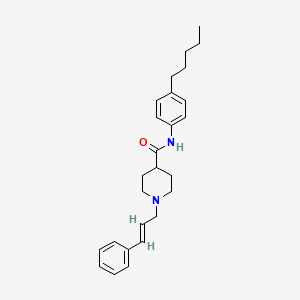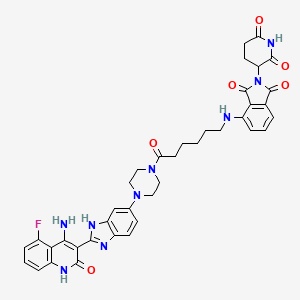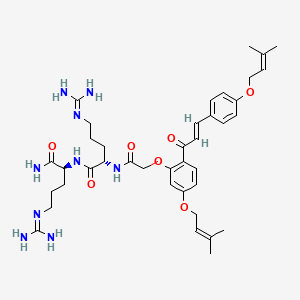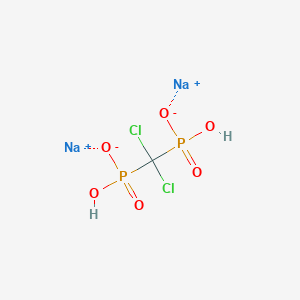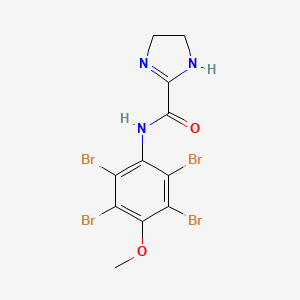
1H-Imidazole-2-carboxamide, 4,5-dihydro-N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethyl-1,3-cyclobutanedione, commonly referred to as TMCB, is an organic compound with the molecular formula C8H12O2. It is a cyclic diketone characterized by the presence of two carbonyl groups attached to a cyclobutane ring. TMCB is known for its stability and unique structural properties, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione typically involves the following steps:
Cracking Reaction: Isobutyric acid or isobutyric anhydride is subjected to a cracking reaction in the presence of an inert gas in a fixed bed cracking reactor. This process generates dimethylketene.
Industrial Production Methods: In industrial settings, the production of TMCB follows a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Dissolution: Dissolving isobutyryl chloride in an organic solvent.
Addition of Reagents: Adding triethylamine and zinc powder while stirring.
Heating and Reflux: Heating the mixture until reflux, followed by cooling and filtering.
Distillation: Distilling under reduced pressure to obtain the distillation substrate.
Hydrogenation: Introducing hydrogen under the action of a catalyst to complete the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation of TMCB to produce 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO).
Oxidation: TMCB can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Hydrogenation: Ru-Sn bimetallic catalysts, hydrogen gas, high pressure, and elevated temperature.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution product.
Major Products:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO): A major product formed through hydrogenation.
Oxidized Derivatives: Products formed through oxidation reactions.
Applications De Recherche Scientifique
2,2,4,4-Tetramethyl-1,3-cyclobutanedione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: TMCB acts as a dual inhibitor of casein kinase 2 (CK2) and ERK8, with an inhibitory concentration (IC50) of 0.5 µM for both enzymes. It also binds to other kinases such as Pim-1, HIPK2, and DYRK1A.
Apoptosis Induction: TMCB induces apoptosis in certain cell lines, such as Jurkat cells, when used at concentrations ranging from 10 to 50 µM.
Comparaison Avec Des Composés Similaires
2,2,4,4-Tetramethyl-1,3-cyclobutanedione can be compared with other similar compounds based on its structure and properties:
Similar Compounds:
Uniqueness:
Structural Stability: TMCB’s cyclic diketone structure provides unique stability and reactivity compared to linear or branched diketones.
Dual Inhibition: Its ability to inhibit multiple kinases simultaneously makes it a valuable compound for research in enzyme inhibition and drug development.
Propriétés
Formule moléculaire |
C11H9Br4N3O2 |
|---|---|
Poids moléculaire |
534.82 g/mol |
Nom IUPAC |
N-(2,3,5,6-tetrabromo-4-methoxyphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C11H9Br4N3O2/c1-20-9-6(14)4(12)8(5(13)7(9)15)18-11(19)10-16-2-3-17-10/h2-3H2,1H3,(H,16,17)(H,18,19) |
Clé InChI |
AFQUQOBKQLLGLK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1Br)Br)NC(=O)C2=NCCN2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


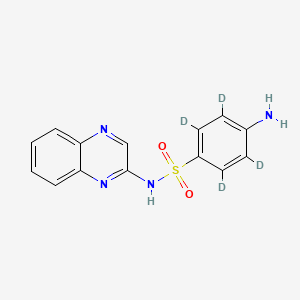

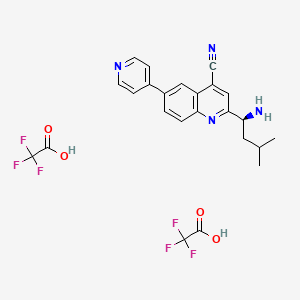
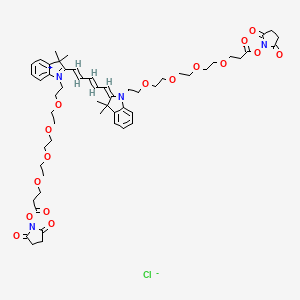
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
